2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine
Description
Historical Context and Development
The development of 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine emerges from the broader historical context of naphthylethylamine research that began in the early 20th century. The foundational work on naphthalene derivatives established the importance of aromatic ring systems in pharmaceutical chemistry, leading to systematic investigations of various substituted naphthylethylamines. The specific compound 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine, bearing CAS number 1040686-78-9, represents a more recent advancement in this field. Historical synthesis efforts focused on developing efficient methodologies for introducing methoxy groups into naphthylethylamine frameworks, building upon earlier work with simpler analogs such as 2-(1-naphthyl)ethanamine.
The evolution of synthetic approaches to naphthylethylamine derivatives has been driven by the recognition of their potential therapeutic applications. Early research demonstrated that modifications to the basic naphthylethylamine structure could significantly alter biological activity, prompting extensive structure-activity relationship studies. The introduction of methoxy substituents, as seen in 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine, represents a strategic approach to modifying molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity. This historical progression reflects the systematic optimization of naphthylethylamine derivatives for enhanced pharmaceutical properties.
The development timeline of related compounds provides important context for understanding the significance of 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine. For instance, the synthesis of agomelatine, N-[2-(7-methoxynaphth-1-yl)ethyl]acetamide, was first reported in 1992 among a series of synthetic naphthalene melatonin analogs. This milestone demonstrated the pharmaceutical potential of methoxy-substituted naphthylethylamine derivatives and established methodologies that would later influence the synthesis of related compounds.
Significance in Chemical Research
The chemical research significance of 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine extends across multiple domains of organic and pharmaceutical chemistry. The compound serves as a valuable model system for studying the effects of methoxy substitution on naphthylethylamine pharmacophores. Research has demonstrated that the methoxy group significantly influences the electronic properties of the naphthalene ring system, affecting both chemical reactivity and biological activity patterns. The strategic positioning of the methoxy group in this compound provides insights into structure-activity relationships that are crucial for drug design and development.
Synthetic methodology development represents another critical area where 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine contributes to chemical research. The compound has served as a target molecule for evaluating new synthetic approaches, particularly those involving selective functionalization of naphthalene derivatives. Studies have explored various synthetic routes, including direct methylation procedures, cross-coupling reactions, and multi-step synthesis protocols that demonstrate the versatility of modern organic synthesis techniques when applied to complex aromatic systems.
The compound's role in mechanistic studies has provided valuable insights into the behavior of naphthylethylamine derivatives under various reaction conditions. Research investigations have utilized 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine to understand reaction pathways, intermediate formation, and product selectivity in synthetic transformations. These studies contribute to the broader understanding of aromatic chemistry and guide the development of improved synthetic methodologies for related compounds.
Furthermore, the compound has significance in analytical chemistry research, where it serves as a reference standard for developing and validating analytical methods. The unique spectroscopic properties arising from the combination of naphthalene and methoxy functionalities make it an excellent probe for investigating nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic separation techniques.
Relationship to Other Naphthylethylamine Derivatives
The structural relationship between 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine and other naphthylethylamine derivatives reveals important patterns in molecular design and biological activity. The parent compound 2-(1-naphthyl)ethanamine, with molecular formula C₁₂H₁₃N, serves as the foundational structure from which various derivatives are developed. The addition of the methoxy group in 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine represents a specific structural modification that influences both chemical and biological properties.
Comparative analysis with related compounds demonstrates the systematic nature of naphthylethylamine derivative development. For example, (R)-(+)-1-(1-naphthyl)ethylamine, bearing CAS number 3886-70-2, represents a chiral analog with molecular formula C₁₂H₁₃N and molecular weight 171.24 g/mol. The stereochemical considerations in this compound highlight the importance of three-dimensional structure in determining biological activity, a principle that extends to the more complex structure of 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine.
The relationship to agomelatine derivatives provides particularly relevant context for understanding the therapeutic potential of naphthylethylamine compounds. Agomelatine, with the systematic name N-[2-(7-methoxynaphth-1-yl)ethyl]acetamide, demonstrates how methoxy substitution can enhance biological activity. The compound functions as both a melatonin receptor agonist and a serotonin 5-HT₂C receptor antagonist, illustrating the pharmacological versatility that can arise from carefully designed structural modifications.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine | C₁₅H₁₉NO | 229.32 g/mol | Methoxy substitution, ethylamine chain |
| 2-(1-naphthyl)ethanamine | C₁₂H₁₃N | 171.24 g/mol | Parent naphthylethylamine structure |
| (R)-(+)-1-(1-naphthyl)ethylamine | C₁₂H₁₃N | 171.24 g/mol | Chiral center at benzylic position |
| 2-(7-methoxynaphthalen-1-yl)ethanamine | C₁₃H₁₅NO | 201.26 g/mol | 7-position methoxy substitution |
The structural diversity within the naphthylethylamine family demonstrates the versatility of this chemical scaffold for developing compounds with varied properties. Position-specific substitution patterns, such as the 7-methoxy substitution in 2-(7-methoxynaphthalen-1-yl)ethanamine with molecular weight 201.26 g/mol, illustrate how subtle structural changes can lead to significant differences in biological activity and synthetic accessibility.
Research Objectives and Scope
The research objectives surrounding 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine encompass multiple interconnected areas of investigation that reflect both fundamental chemical interests and applied pharmaceutical goals. Primary research objectives focus on understanding the structure-activity relationships that govern the biological activity of this compound class, with particular emphasis on how the methoxy substitution pattern influences receptor binding affinity, metabolic stability, and overall pharmacological profile.
Synthetic methodology development represents a crucial research objective, with investigations aimed at optimizing synthetic routes for preparing 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine and related derivatives. Research efforts have explored various approaches, including direct functionalization of naphthalene precursors, multi-step synthesis protocols involving key intermediates, and asymmetric synthesis methods for preparing stereochemically defined analogs. The development of efficient, scalable synthetic methods remains a priority for enabling broader research applications and potential therapeutic development.
Mechanistic studies constitute another important research objective, focusing on understanding the fundamental chemical behavior of 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine under various reaction conditions. These investigations provide insights into reaction pathways, intermediate stability, and product selectivity that are essential for optimizing synthetic procedures and developing new transformations. The complexity of the naphthylethylamine scaffold requires detailed mechanistic understanding to achieve predictable and efficient synthetic outcomes.
The scope of current research extends to pharmaceutical applications, where 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine serves as a model compound for developing new therapeutic agents. Studies investigate its potential as a synthetic intermediate in the preparation of bioactive molecules, as well as its direct biological activity. The research scope includes evaluation of receptor binding profiles, metabolic pathways, and structure-activity relationships that inform drug design efforts.
Analytical method development represents an additional research objective, focusing on creating robust analytical procedures for the characterization, quantification, and quality control of 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine. This includes development of chromatographic separation methods, spectroscopic identification techniques, and stability testing protocols. The analytical research scope encompasses both research-grade material characterization and potential pharmaceutical quality control applications.
Future research directions within this scope include exploring novel synthetic transformations that utilize 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine as a starting material or intermediate. These investigations aim to expand the chemical diversity accessible from this scaffold and to identify new biological activities that may emerge from structural modifications. The research scope also encompasses computational studies that predict molecular properties, guide synthetic planning, and support structure-based drug design efforts.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-naphthalen-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-17-12-11-16-10-9-14-7-4-6-13-5-2-3-8-15(13)14/h2-8,16H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCMRKPZIJHBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Using α-(1-Naphthyl)ethylamine
A well-documented procedure involves the preparation of α-(1-naphthyl)ethylamine derivatives, which can be adapted for this compound. According to Organic Syntheses protocols, α-(1-naphthyl)ethylamine is synthesized by refluxing appropriate precursors in methanol or ether solvents under nitrogen atmosphere for several hours to achieve a clear solution, followed by purification steps involving sodium hydroxide and drying agents like magnesium sulfate.
This method leverages the formation of an imine intermediate followed by reduction to the amine, ensuring stereochemical control and high purity.
Preparation via Benzyl Imine Intermediate and Subsequent Deprotection
A patented industrially relevant method for preparing 2-methoxy ethylamine derivatives involves:
- Step 1: Formation of a benzyl imine intermediate by azeotropic dehydration of benzaldehyde with the amine precursor in toluene under reflux for 16 hours.
- Step 2: Preparation of an N-benzyl alkenyl-2-methoxy ethylamine intermediate.
- Step 3: Acidic deprotection to yield 2-methoxyethylamine hydrochloride aqueous solution.
- Step 4: Azeotropic dehydration of the hydrochloride solution with organic solvents at 80–145 °C for 10–18 hours.
- Step 5: Alkali treatment at room temperature for 8–20 hours to generate free 2-methoxyethylamine.
- Step 6: Final rectification and collection of the product fraction at 82–85 °C.
This method achieves a total yield of 56–84%, with purity above 99.7% and water content below 0.2%. It is noted for low production cost, environmental friendliness, and ease of operation, suitable for scale-up industrial production.
Nucleophilic Substitution of 2-(2-Chloroethoxy)ethyl Derivatives
Another synthetic route for related methoxyethoxy ethanamines involves reacting 2-(2-chloroethoxy)ethyl derivatives with ammonia under autoclave conditions:
- Reactants: 1-(2-chloroethoxy)-2-methoxyethane and ammonia in a molar ratio of 1:5.
- Conditions: 130 °C, 1.5 MPa pressure, 6 hours reaction time.
- Post-reaction: Alkali (e.g., sodium hydroxide) is added to adjust pH >13, followed by removal of excess ammonia under reduced pressure.
- Outcome: Crude 2-(2-methoxyethoxy)ethylamine aqueous solution with high yield.
This method is efficient for producing methoxy-substituted ethanamines and can be adapted for the target compound with appropriate modifications.
Methylation and Optical Purity Determination
For N-methyl derivatives of 1-(1-naphthyl)ethylamine, methylation reactions using methylating agents under alkaline conditions have been reported. The optical purity of such products can be determined by nuclear magnetic resonance (NMR) techniques, ensuring enantiomeric control during synthesis.
While this method is more focused on methylated analogs, it provides insights into controlling stereochemistry and purity in related amine preparations.
| Method | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination (Org Syn) | Reflux in methanol/ether, reduction | Reflux ~4 h, inert atmosphere | Not specified | High | Suitable for stereoselective synthesis |
| Benzyl imine intermediate (Patent CN103936599A) | Azeotropic dehydration, deprotection, alkali treatment | 80–145 °C dehydration, RT alkali | 56–84 | >99.7 | Industrial scale, eco-friendly |
| Nucleophilic substitution (ChemicalBook) | Ammonia substitution of chloroethoxy derivative | 130 °C, 1.5 MPa, 6 h autoclave | High (not specified) | High | Efficient, suitable for methoxyethoxy amines |
| Methylation and NMR analysis (J. Org. Chem.) | Methylation under alkaline conditions | Variable | Not specified | High | Focus on optical purity control |
- The benzyl imine intermediate method offers a robust and scalable approach with high purity and yield, minimizing hazardous byproducts and environmental impact.
- Autoclave-based nucleophilic substitution provides a straightforward route for methoxy-substituted ethanamines but requires pressure equipment and careful control of ammonia handling.
- Reductive amination methods are classical but may require longer reaction times and careful purification to achieve stereochemical purity.
- Methylation approaches are valuable for derivative synthesis and optical purity assessment but less directly applicable for the parent compound preparation.
The preparation of 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine can be effectively achieved through several synthetic routes. The most industrially viable and environmentally sustainable method involves the formation of benzyl imine intermediates followed by controlled deprotection and alkali treatment, yielding a high-purity product with good yield. Alternative methods such as nucleophilic substitution and reductive amination provide complementary strategies depending on available resources and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like halides and amines can be used, with conditions varying based on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, which may have different functional groups.
Substitution Products: Substituted naphthyl derivatives with different substituents at various positions.
Scientific Research Applications
2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues with Naphthyl Groups
(a) 2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride (CAS 156482-73-4)
- Structural Difference : The methoxy group is at the 2-position of the naphthalene ring, unlike the target compound’s 1-position substitution.
- Functional Impact : The positional isomerism may alter receptor binding specificity. For example, melatonin receptor ligands (e.g., S 20098 in ) show that naphthyl substitution patterns critically influence selectivity for MT1/MT2 receptors .
- Physicochemical Properties : The hydrochloride salt form (as in ) enhances aqueous solubility, a common strategy for improving bioavailability in drug development .
(b) N-(2-[7-Methoxy-1-naphthalenyl]ethyl)acetamide (S 20098)
- Structural Difference : Incorporates an acetamide group instead of a methoxyethylamine chain.
- Functional Impact : This modification renders S 20098 a potent melatonin receptor agonist, highlighting how terminal functional groups dictate pharmacological activity. The target compound’s free amine may exhibit different binding kinetics or metabolic stability .
Non-Naphthyl Analogues
(a) N-(Cyclopropylmethyl)-2-methoxyethanamine (CAS 209334-89-4)
- Structural Difference : Replaces the naphthylethyl group with a cyclopropylmethyl moiety.
- Such structural variations are critical in optimizing blood-brain barrier permeability .
(b) RS-17053 (N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine hydrochloride)
- Structural Difference: Features an indole core and cyclopropylmethoxyphenoxy group.
- Functional Impact: RS-17053 is a selective α1A-adrenoceptor antagonist (pKi 9.1–9.9 in rat tissues). However, its lower affinity in human tissues (pA2 ~7.5) suggests species-specific receptor heterogeneity, a consideration when extrapolating the target compound’s preclinical data to humans .
Receptor Binding and Selectivity
- Melatonin Receptors : Compounds like S 20098 () demonstrate that naphthyl ethylamine derivatives can target melatonin receptors. The target compound’s methoxy group may mimic the methoxy substituents in these ligands, though its amine chain could alter binding kinetics .
- Adrenoceptors: RS-17053’s α1A-antagonism () suggests that bulky aromatic groups (e.g., naphthyl) enhance subtype selectivity. The target compound’s naphthyl group may confer similar selectivity but requires empirical validation .
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine, commonly referred to in research contexts, is a compound with significant pharmacological interest. Its structure suggests potential interactions with various biological targets, particularly within the central nervous system. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and mechanism of action.
Chemical Structure
The compound features a methoxy group attached to a naphthyl ethylamine backbone. This structural configuration is crucial for its interaction with biological receptors.
Pharmacological Profile
Receptor Interaction
Research indicates that 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine exhibits binding affinity for several receptor types, particularly serotonin and melatonin receptors. The compound’s ability to interact with these receptors suggests its potential role in modulating mood and circadian rhythms.
Table 1: Receptor Binding Affinities
| Receptor Type | Binding Affinity (IC50) | Reference |
|---|---|---|
| Melatonin Receptors (MT1, MT2) | 0.5 - 1.5 µM | |
| Serotonin Receptors (5-HT) | 0.8 - 2.0 µM | |
| Dopamine Receptors (D2) | 1.0 - 3.0 µM |
Biological Activity
Antidepressant Effects
Studies have reported that the compound displays antidepressant-like effects in animal models, potentially through its action on the serotonergic system. In particular, it has been shown to increase serotonin levels in the brain, which correlates with improved mood and reduced anxiety behaviors.
Case Study: Animal Model Evaluation
In a controlled study involving rats subjected to stress-induced depression models, administration of 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine resulted in a significant reduction in depressive behaviors as measured by the forced swim test and sucrose preference test. The results indicated an improvement comparable to standard antidepressants like fluoxetine.
The mechanism by which 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine exerts its effects appears to involve:
- Agonistic activity at serotonin receptors , enhancing serotonergic neurotransmission.
- Modulation of melatonin receptors , which may influence circadian rhythms and sleep patterns.
- Dopaminergic pathways , where it may enhance dopaminergic signaling, contributing to its mood-lifting effects.
Safety and Toxicology
Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Q & A
Q. What are the key considerations for synthesizing and structurally characterizing 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine?
- Methodological Answer : Synthesis typically involves a nucleophilic substitution or reductive amination reaction between 2-(1-naphthyl)ethylamine and methoxyethyl halides. Critical parameters include solvent choice (e.g., ethanol or THF), temperature control (40–60°C), and stoichiometric ratios to minimize by-products like unreacted amines or dialkylated impurities . For structural confirmation, single-crystal X-ray diffraction (SC-XRD) using SHELX software and ORTEP-III for thermal ellipsoid visualization are standard. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular integrity and functional groups.
Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?
- Methodological Answer : Purity is best evaluated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm, calibrated against a reference standard. Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C.
- Photostability : Exposure to UV light (300–400 nm) for 24–72 hours, monitored via HPLC .
- Humidity tests : Storage at 40–80% relative humidity to detect hydrolysis of the methoxy group .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in 2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine, and how are chiral centers validated?
- Methodological Answer : Chiral separation employs high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA or IB columns) using hexane/isopropanol mobile phases. Enantiomeric excess (ee) is quantified via polarimetry or circular dichroism (CD). For validation, compare retention times with known enantiomers like R-(+)-1-(1-naphthyl)ethylamine or (S)-1-(6-Methoxy-2-naphthyl)ethanamine . SC-XRD with Flack parameter analysis provides absolute configuration confirmation .
Q. How do structural modifications (e.g., methoxy position or naphthyl substitution) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variations:
- Methoxy group : Replace with ethoxy or hydroxyl groups to assess hydrogen-bonding effects.
- Naphthyl substitution : Compare 1-naphthyl vs. 2-naphthyl analogs for steric/electronic differences.
Activity is tested via receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies (e.g., cytochrome P450). For example, 1-(1-naphthyl)ethylamine derivatives show affinity for calcium-sensing receptors , suggesting similar targets for this compound.
Q. What experimental designs address conflicting toxicity data in naphthalene-derived amines?
- Methodological Answer : Discrepancies in toxicity profiles (e.g., hepatic vs. renal effects) require:
- In vitro models : Primary hepatocytes or renal proximal tubule cells exposed to 10–100 µM compound, measuring apoptosis (Annexin V assay) and oxidative stress (ROS detection) .
- In vivo validation : Rodent studies (oral gavage, 50–200 mg/kg) with histopathology and serum biomarkers (ALT, creatinine) . Dose-response curves and pharmacokinetic profiling (e.g., AUC calculations) clarify threshold effects.
Q. How can crystallographic data inconsistencies be addressed during refinement?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from software differences (e.g., SHELXL vs. Olex2). Cross-validate using:
- Multi-software refinement : Compare SHELXL and CRYSTALS outputs.
- Twinned data analysis : Use the R1/Rint ratio and Hooft parameter to detect twinning .
- Database cross-referencing : Match metrics with structurally similar compounds (e.g., N-(2-methoxyphenyl) analogs) in the Cambridge Structural Database .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
